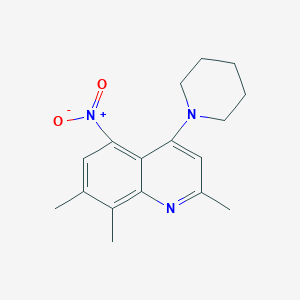

2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline

Description

2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is a structurally complex quinoline derivative characterized by a nitro group at position 5, methyl groups at positions 2, 7, and 8, and a piperidin-1-yl substituent at position 2. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

919779-33-2 |

|---|---|

Molecular Formula |

C17H21N3O2 |

Molecular Weight |

299.37 g/mol |

IUPAC Name |

2,7,8-trimethyl-5-nitro-4-piperidin-1-ylquinoline |

InChI |

InChI=1S/C17H21N3O2/c1-11-9-15(20(21)22)16-14(19-7-5-4-6-8-19)10-12(2)18-17(16)13(11)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

ZMCFADYIVFEJKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCCCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline typically involves the nitration of a quinoline derivative followed by the introduction of the piperidine ring. One common method includes the reaction of 2,7,8-trimethylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine, basic conditions.

Major Products Formed:

Reduction: Formation of 2,7,8-Trimethyl-5-amino-4-(piperidin-1-yl)quinoline.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Key Observations :

- Methyl groups at positions 2, 7, and 8 increase steric bulk compared to simpler quinoline derivatives, which may impact membrane permeability .

Physicochemical Properties

- Lipophilicity : The piperidine and methyl groups increase logP compared to spirocyclic or thiophene-containing analogs, suggesting better blood-brain barrier penetration .

- Metal Chelation: Unlike 8-hydroxyquinoline derivatives (strong chelators via hydroxyl groups ), the target compound’s nitro group may reduce metal-binding capacity but improve stability under physiological conditions.

Biological Activity

2,7,8-Trimethyl-5-nitro-4-(piperidin-1-yl)quinoline is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a quinoline backbone substituted with a piperidine group. This structure is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as NF-kB and IKKβ inhibition. This is particularly relevant in the context of various cancers where chronic inflammation plays a role in tumor progression .

- Case Studies : In vitro studies have shown that compounds with similar structures can outperform traditional chemotherapeutics like bleomycin in inducing cytotoxicity in specific cancer cell lines .

Neuroprotective Effects

The piperidine moiety is associated with neuroprotective effects:

- Alzheimer’s Disease : Compounds incorporating piperidine have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, potentially improving cognitive function by enhancing acetylcholine levels in the brain .

- Mechanism : The structural modifications in these compounds enhance their ability to penetrate the blood-brain barrier, which is critical for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties:

- In Vitro Studies : Similar quinoline derivatives have demonstrated activity against various bacterial strains. The presence of nitro and piperidine groups is believed to enhance their efficacy against pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Piperidine Substitution : The nitrogen atom in the piperidine ring contributes significantly to the compound's binding affinity to biological targets.

- Nitro Group Influence : The nitro group enhances electron deficiency, which can increase reactivity towards nucleophiles in biological systems.

- Methyl Substituents : The three methyl groups on the quinoline ring may influence lipophilicity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.